4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCG-232964 is an orally active inhibitor of the Rho/myocardin-related transcription factor/serum response factor pathway. It is known for its ability to suppress lysophosphatidic acid-induced connective tissue growth factor gene expression . This compound has shown potential as an antifibrotic agent, particularly in the treatment of scleroderma .
準備方法
The synthesis of CCG-232964 involves the formation of a 1,3,4-oxadiazole ring, which is a common structural motif in medicinal chemistry. The synthetic route typically includes the following steps:
Formation of the oxadiazole ring: This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol to form the thioether linkage.
Industrial production methods for CCG-232964 are not widely documented, but the synthesis likely follows similar steps with optimizations for scale-up and purity.
化学反応の分析
CCG-232964 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
CCG-232964 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Rho/myocardin-related transcription factor/serum response factor pathway.
Biology: The compound is utilized in cellular studies to investigate its effects on gene expression and cellular signaling pathways.
作用機序
CCG-232964 exerts its effects by inhibiting the Rho/myocardin-related transcription factor/serum response factor pathway. This inhibition leads to the suppression of lysophosphatidic acid-induced connective tissue growth factor gene expression. The molecular targets involved include the Rho-associated protein kinase and the myocardin-related transcription factor .
類似化合物との比較
CCG-232964 is unique in its potent inhibition of the Rho/myocardin-related transcription factor/serum response factor pathway. Similar compounds include:
Y-27632: A well-known Rho-associated protein kinase inhibitor.
Thiazovivin: Another Rho-associated protein kinase inhibitor with applications in stem cell research.
RKI-1447: A highly potent inhibitor of Rho-associated protein kinase 1 and 2
Compared to these compounds, CCG-232964 has shown higher potency and specificity in inhibiting the Rho/myocardin-related transcription factor/serum response factor pathway, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C15H15ClN2O3S |
---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
4-[[5-(2-chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20) |
InChIキー |
AKQOOCVXRXDGNN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=C(C=C2)C3=NN=C(O3)SCCCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。